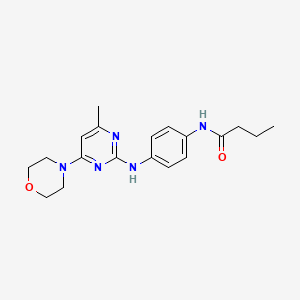
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety and a butyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under reflux conditions to form 4-methyl-6-morpholinopyrimidine.
Coupling with Aniline Derivative: The morpholinopyrimidine derivative is then coupled with 4-aminobenzonitrile in the presence of a palladium catalyst to form N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzonitrile.
Reduction and Amidation: The benzonitrile group is reduced to a benzylamine, followed by amidation with butyric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholinopyrimidine derivatives.
Scientific Research Applications
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, its interaction with DNA and proteins can result in anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butyramide can be compared with other similar compounds, such as:
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Similar structure but with a piperidine moiety.
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Contains a piperazine moiety instead of a butyramide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyrimidine moiety is particularly effective in enzyme inhibition, while the butyramide group enhances its solubility and bioavailability.
Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C19H25N5O2/c1-3-4-18(25)21-15-5-7-16(8-6-15)22-19-20-14(2)13-17(23-19)24-9-11-26-12-10-24/h5-8,13H,3-4,9-12H2,1-2H3,(H,21,25)(H,20,22,23) |
InChI Key |
CYKFCAADLFHGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11242541.png)
![3-Cyclohexyl-1-{4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11242549.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242582.png)
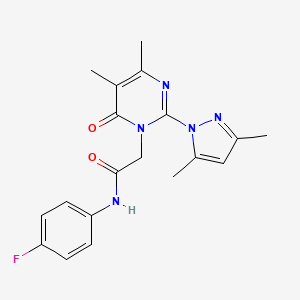
![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)
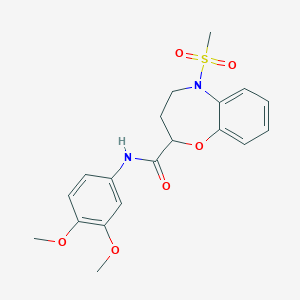
![3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)
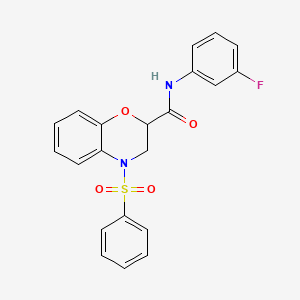
![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one](/img/structure/B11242630.png)
![N-butyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242632.png)
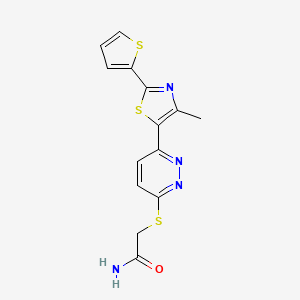
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11242646.png)
